((1-(4-Bromophenyl)hexyl)oxy)(tert-butyl)dimethylsilane

Description

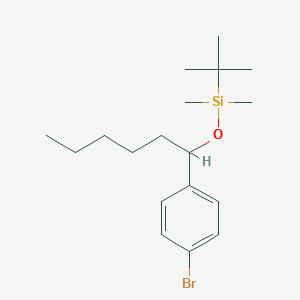

((1-(4-Bromophenyl)hexyl)oxy)(tert-butyl)dimethylsilane (CAS: 836643-56-2) is a silane-protected alcohol derivative with the molecular formula C₁₈H₃₁BrOSi (MW: 371.43 g/mol). Its structure comprises a tert-butyldimethylsilyl (TBDMS) ether group linked to a hexyl chain terminating in a para-bromophenyl moiety. This compound is synthesized via silylation of 1-(4-bromophenyl)hexan-1-ol using tert-butyldimethylsilyl triflate (TBSOTf) and 2,6-lutidine in dichloromethane, achieving an 88% yield after purification by flash chromatography . The product is a colorless oil, typical of silyl ethers, and is utilized in organic synthesis as a protective group for alcohols, enabling selective reactivity in multi-step reactions.

Properties

IUPAC Name |

1-(4-bromophenyl)hexoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BrOSi/c1-7-8-9-10-17(15-11-13-16(19)14-12-15)20-21(5,6)18(2,3)4/h11-14,17H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBAOIZEBPGWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)Br)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BrOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

((1-(4-Bromophenyl)hexyl)oxy)(tert-butyl)dimethylsilane is an organic silane compound with the molecular formula C₁₈H₃₁BrOSi and a molecular weight of approximately 371.43 g/mol. This compound features a bromophenyl group attached to a hexyl chain, connected via an ether linkage to a tert-butyl dimethylsilyl moiety. The presence of the bromine atom enhances its reactivity, suggesting potential biological activities that warrant investigation.

The compound's structure can be broken down as follows:

- Bromophenyl Group : The bromine substituent is known to enhance the compound's reactivity and potential interactions with biological systems.

- Hexyl Chain : This hydrophobic segment may influence the compound's membrane permeability and interaction with lipid bilayers.

- Tert-Butyl Dimethylsilyl Moiety : This functional group can affect the solubility and stability of the compound, making it suitable for various applications in organic synthesis and materials science.

Biological Activity Insights

While specific data on the biological activity of this compound is limited, insights can be drawn from similar compounds containing bromophenyl groups. Such compounds are often associated with diverse pharmacological properties, including:

- Antimicrobial Activity : Compounds with bromophenyl groups have shown potential in inhibiting bacterial growth and could serve as templates for developing new antibiotics.

- Antifungal Properties : Similar structures have demonstrated effectiveness against various fungal strains, indicating a potential for therapeutic applications in treating fungal infections.

- Anticancer Activities : Research has suggested that brominated compounds may interact with cellular membranes or proteins, possibly leading to anticancer effects through mechanisms such as apoptosis induction or cell cycle arrest.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-tert-butylbenzene | Bromine attached to a benzene ring | Simpler structure without silane functionality |

| (tert-Butyldimethylsilyl)phenol | Silane group attached to phenolic structure | Lacks the hexyl chain and bromine substituent |

| (4-Bromophenyl)methanol | Hydroxymethyl group instead of silane | More hydrophilic due to hydroxymethyl group |

| ((1-(Phenylethyl)oxy)(tert-butyl)dimethylsilane | Similar silane structure but different alkyl chain | Different substitution pattern affecting reactivity |

The unique combination of a brominated aromatic ring, a hexyl chain, and a tert-butydimethylsilyl group distinguishes this compound from others, offering diverse reactivity and application potential.

Case Studies and Research Findings

Research into similar compounds has yielded promising results:

- Antimicrobial Studies : Compounds structurally related to this compound have been tested for antimicrobial efficacy against various pathogens. For instance, studies have shown that brominated derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial membranes.

- Anticancer Activity : A series of bromophenyl-containing compounds were evaluated for their cytotoxic effects on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may share similar mechanisms.

- Mechanistic Studies : Investigations into how these compounds interact with biological membranes revealed that they could alter membrane fluidity and permeability, potentially leading to enhanced drug delivery systems or novel therapeutic agents.

Comparison with Similar Compounds

Variation in Aromatic Substituent Position

a. (3-Bromophenoxy)(tert-butyl)dimethylsilane (CAS: N/A)

- Structure : Features a meta-bromophenyl group (C₁₂H₁₉BrOSi, MW: 287.27 g/mol).

- Synthesis : Prepared similarly via TBDMSCl and imidazole in dichloromethane.

- Lower molecular weight (287.27 vs. 371.43 g/mol) due to the absence of a hexyl chain .

b. ((4-Bromonaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane

- Structure : Naphthalene ring replaces benzene (C₁₇H₂₃BrOSi, MW: 349.36 g/mol).

- Synthesis: Derived from (4-bromonaphthalen-1-yl)methanol and TBDMSCl (92% yield).

- Higher steric hindrance may reduce reactivity in nucleophilic substitutions compared to the target compound .

Variation in Alkyl Chain Length

a. ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane

- Structure : Benzyl group instead of hexyl chain (C₁₃H₂₁BrOSi, MW: 301.29 g/mol).

- Synthesis: TBDMSCl with (4-bromophenyl)methanol (96% yield).

- Key Differences :

b. (4-Bromo-butoxy)-tert-butyl-dimethylsilane (CAS: 89043-32-3)

- Structure : Butoxy chain (C₁₀H₂₃BrOSi, MW: 275.28 g/mol).

- Synthesis : NaH-mediated alkylation in THF.

- Key Differences: Shorter chain decreases boiling point and solubility in non-polar solvents. ¹H-NMR shows distinct splitting patterns due to fewer methylene units (δ 1.75–1.60 ppm vs. δ 1.53–1.47 ppm in the target compound) .

Additional Halogen Substituents

a. (2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane

- Structure : Ethoxy chain with bromo and chloro substituents (C₁₄H₂₂BrClOSi, MW: 349.77 g/mol).

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Reactivity : Para-bromo substituents favor directed ortho-metalation (DoM), while meta-substituted analogs require harsher conditions .

- Steric Effects : Longer alkyl chains (e.g., hexyl vs. butoxy) impede nucleophilic attack on the silicon center, enhancing stability under basic conditions .

- Synthetic Utility : Naphthalene derivatives are preferred in photochemical applications, whereas shorter-chain analogs are used in iterative coupling reactions .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

| Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| THF | NaH | 65 | 16 | 24 | |

| DMF | K₂CO₃ | 50 | 16 | 18 | |

| THF (Grignard) | Mg/I₂ | Reflux | 2 | N/A |

Basic: How is column chromatography employed in purifying this compound?

Answer:

Post-reaction purification involves:

Extraction: The crude mixture is partitioned between ethyl acetate (EtOAc) and water. The organic layer is washed with brine and dried over MgSO₄ .

Chromatography: Silica gel columns with gradients of EtOAc in hexane (e.g., 1–30%) separate the product from by-products like unreacted silane or halogenated intermediates .

Characterization: Fractions are analyzed via TLC and combined based on Rf values. Final purity is confirmed by ¹H NMR and HRMS .

Advanced: How does the bromine substituent influence the compound’s reactivity compared to iodine analogs?

Answer:

The bromine atom in the 4-bromophenyl group enables:

- Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids, though slower than iodine analogs due to lower leaving-group ability .

- Stability: Bromine reduces susceptibility to unintended displacement under acidic/basic conditions compared to iodine, making it preferable in multi-step syntheses .

- Electronic Effects: The electron-withdrawing bromine enhances electrophilicity at the benzylic position, facilitating nucleophilic attacks .

Q. Table 2: Halogen-Specific Reactivity in Cross-Coupling

| Halogen | Reaction Rate (Relative) | Stability in Basic Conditions | Reference |

|---|---|---|---|

| Br | Moderate | High | |

| I | Fast | Low (prone to oxidation) |

Advanced: What role does the tert-butyldimethylsilyl (TBS) group play in stabilizing intermediates during coupling reactions?

Answer:

The TBS group:

- Protects Alcohols: It masks hydroxyl groups during Grignard or alkylation steps, preventing undesired side reactions .

- Enhances Solubility: Its lipophilic nature improves solubility in non-polar solvents like THF or DCM .

- Facilitates Deprotection: The TBS group is selectively removed under mild acidic conditions (e.g., HF or TBAF), enabling sequential functionalization .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H NMR: Peaks at δ 0.06 (s, 6H, Si(CH₃)₂), 0.86 (s, 9H, C(CH₃)₃), and 7.61–8.11 (aromatic protons) confirm the structure .

- HRMS: Molecular ion peaks (e.g., m/z 383.2 [M+H]⁺) validate the molecular formula .

- IR: Absence of OH stretches (~3200–3600 cm⁻¹) confirms silyl protection .

Advanced: What are the challenges in achieving high enantioselectivity with this compound in catalytic reactions?

Answer:

- Steric Hindrance: The bulky TBS group limits access to chiral catalysts, requiring optimized ligands (e.g., Josiphos or BINAP) .

- Substrate Control: Asymmetric induction via substrate chirality (e.g., cyclohexenyl or spirocyclic intermediates) is often more effective than catalyst-driven methods .

Basic: What are common side reactions encountered during its synthesis?

Answer:

- Silane Hydrolysis: Trace moisture leads to premature deprotection, forming alcohols. Anhydrous conditions and molecular sieves mitigate this .

- Halogen Exchange: Bromine may displace iodide in NaI-containing reactions, forming mixed halogenated by-products .

Advanced: How does the compound participate in cross-coupling reactions, and what factors affect efficiency?

Answer:

- Buchwald-Hartwig Amination: The bromophenyl group couples with amines using Pd catalysts (e.g., Pd(OAc)₂/XPhos), though yields depend on steric bulk .

- Negishi Coupling: Zn reagents react efficiently at 60°C, but competing protodehalogenation occurs with excess base .

Key Factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.